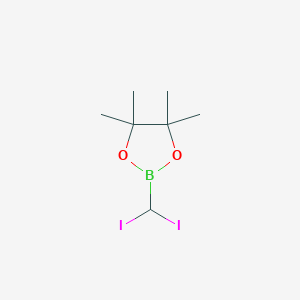
Pf-04634817 succinate
Übersicht
Beschreibung
PF-04634817 succinate is a chemical compound developed by Pfizer. Its empirical formula is C25H36F3N5O3 · C4H6O4 , and it has a molecular weight of 629.67 g/mol . This compound is also known by its systematic name: 1,5-Anhydro-2,3-dideoxy-4-O-methyl-3-[[(1R,3S)-3-(1-methylethyl)-3-[[(1S,4S)-5-[6-(trifluoromethyl)-4-pyrimidinyl]-2,5-diazabicyclo[2.2.1]hept-2-yl]carbonyl]cyclopentyl]amino]-D-erythro-pentitol succinate .
Wissenschaftliche Forschungsanwendungen
Metabolic Signaling and Inflammation
Pf-04634817 succinate is closely related to succinate, a metabolic signal in inflammation. Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has roles outside metabolism, including stabilizing hypoxia-inducible factor-1α (HIF-1α) in specific tumors and activated macrophages. It also stimulates dendritic cells via the succinate receptor 1 and modifies proteins post-translationally. These functions suggest a broader role in cellular activation, applicable to the understanding and potential modulation of inflammatory responses and tumor biology (Mills & O’Neill, 2014).
Biotechnology and Biofuels
In biotechnology, especially regarding biofuels, the structurally related succinic acid plays a significant role. For instance, the metabolic engineering of Escherichia coli for succinate production involves manipulating the central carbon metabolism to minimize byproduct formation and increase NADH availability. This research is crucial for enhancing the efficiency of bio-based succinic acid production, relevant for various industrial, pharmaceutical, and food applications (Balzer et al., 2013).
Succinate Receptor as a Therapeutic Target
The succinate receptor, closely related to this compound, emerges as a novel therapeutic target for conditions related to oxidative and metabolic stress. This receptor, expressed in diverse tissues (blood cells, adipose tissue, liver, retina, and kidney), mediates responses in local stress situations like ischemia, hypoxia, toxicity, and hyperglycemia. It's involved in immune cell recruitment to transplanted tissues and plays a crucial role in hypertension and fibrosis development in diabetes and metabolic syndrome. This positions the succinate receptor as a promising drug target for cardiovascular and fibrotic defects in these disorders (Ariza, Deen, & Robben, 2012).
Optimization of Central Carbon Metabolism
The optimization of central carbon metabolism for engineering succinate production in Corynebacterium glutamicum also relates to the broader applications of succinic acid and its analogs. This optimization is crucial for improving succinate production efficiency, offering potential applications in various biotechnological processes (Zhao et al., 2016).
Wirkmechanismus
PF-04634817 succinate acts as a potent and selective antagonist of CC chemokine receptor 2 and 5 (CCR2/5) . These receptors are involved in inflammatory responses and immune cell migration. By blocking CCR2 and CCR5, PF-04634817 modulates chemotaxis and inflammation, making it a potential candidate for conditions like diabetic nephropathy .
Eigenschaften
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t16-,17+,18+,19+,20-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPUEHVLSHXJG-HTQYHTRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140301-98-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)



![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)




